molecular formula C7H5F2NO2 B13031742 Methyl2,5-difluoroisonicotinate

Methyl2,5-difluoroisonicotinate

Cat. No.: B13031742
M. Wt: 173.12 g/mol
InChI Key: JZIFEDFLLLBFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,5-difluoroisonicotinate is a fluorinated pyridine derivative with the molecular formula C7H5F2NO2 This compound is of interest due to its unique chemical properties, which include the presence of two fluorine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-difluoroisonicotinate typically involves the fluorination of isonicotinic acid derivatives. One common method is the reaction of isonicotinic acid with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert atmosphere at room temperature to avoid side reactions and decomposition of the product .

Industrial Production Methods

Industrial production of methyl 2,5-difluoroisonicotinate may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases safety during the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-difluoroisonicotinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction reactions can produce different functionalized pyridines .

Scientific Research Applications

Methyl 2,5-difluoroisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,5-difluoroisonicotinate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. This is due to the strong electron-withdrawing effect of fluorine, which can influence the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,5-difluoroisonicotinate is unique due to the specific positioning of the fluorine atoms on the pyridine ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other fluorinated and non-fluorinated analogs.

Properties

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

IUPAC Name

methyl 2,5-difluoropyridine-4-carboxylate

InChI

InChI=1S/C7H5F2NO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3

InChI Key

JZIFEDFLLLBFHM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1F)F

Origin of Product

United States

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